molecular formula C10H19NO B2941052 (3R,4R)-3-Cyclopentylpiperidin-4-ol CAS No. 2307773-27-7

(3R,4R)-3-Cyclopentylpiperidin-4-ol

Cat. No.: B2941052
CAS No.: 2307773-27-7
M. Wt: 169.268
InChI Key: NCWSBHXMQJADTA-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3-Cyclopentylpiperidin-4-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of a cyclopentyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon of the piperidine ring

Scientific Research Applications

(3R,4R)-3-Cyclopentylpiperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Cyclopentylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a ketone precursor followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts to facilitate the formation of the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Cyclopentylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylpiperidinone, while reduction can produce various alcohol derivatives.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Cyclopentylpiperidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-Methylpiperidin-3-ol: Similar in structure but with a methyl group instead of a cyclopentyl group.

    (3R,4R)-3-Hydroxy-4-methylpiperidine: Another similar compound with a hydroxyl group and a methyl group.

Uniqueness

(3R,4R)-3-Cyclopentylpiperidin-4-ol is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3R,4R)-3-cyclopentylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-5-6-11-7-9(10)8-3-1-2-4-8/h8-12H,1-7H2/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWSBHXMQJADTA-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CNCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H]2CNCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307773-27-7
Record name rac-(3R,4R)-3-cyclopentylpiperidin-4-ol
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